

Recommended concentration of Ac-RYYRIK-NH2 for experiments

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Application Notes and Protocols for Ac-RYYRIK-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-RYYRIK-NH2 is a synthetic hexapeptide that acts as a high-affinity ligand for the Nociceptin/Orphanin FQ (N/OFQ) receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2][3] It displays dualistic properties, acting as a competitive antagonist in in vitro preparations such as rat brain membranes, while exhibiting agonist-like effects in vivo, notably inhibiting locomotor activity in mice.[1][3] This document provides detailed application notes and protocols for the use of Ac-RYYRIK-NH2 in various experimental settings.

Physicochemical Properties



Property	Value	Reference
Sequence	Ac-Arg-Tyr-Tyr-Arg-Ile-Lys- NH2	[4]
Molecular Formula	C44H70N14O9	[4]
Molecular Weight	939.14 g/mol	[4]
Purity	>95% (typically)	[4]
Formulation	Lyophilized powder	[4]
Storage	Store at -20°C.	[4]
Reconstitution	Reconstitute in sterile water or a suitable buffer. For cell culture experiments, dissolve in DMSO first, then dilute in culture medium.	

In Vitro Applications: Recommended Concentrations

The optimal concentration of **Ac-RYYRIK-NH2** will vary depending on the specific assay, cell type, and experimental conditions. The following table provides recommended starting concentration ranges based on available literature. It is strongly advised to perform a doseresponse curve to determine the optimal concentration for your specific experiment.



Assay Type	Cell Type / Preparation	Recommended Concentration Range	Key Observations	References
[³⁵ S]GTPyS Binding Assay	Rat cortical membranes	1 - 100 nM	Competitively antagonizes N/OFQ-stimulated [35S]GTPyS binding with a Ki of 6.58 nM.	[3]
cAMP Accumulation Assay	CHO cells expressing NOP receptor	100 nM - 10 μM	Acts as a partial agonist/antagoni st, can inhibit forskolinstimulated cAMP production. A concentration of 1 µM has been shown to be effective in some functional assays.	[2]
Cardiomyocyte Beating Rate Assay	Neonatal rat cardiomyocytes	1 μΜ	Fully inhibits the positive chronotropic effect of nociceptin.	[3]
Cell Viability / Cytotoxicity Assay (e.g., MTT, MTS)	Neuroblastoma cell lines (e.g., SH-SY5Y, Neuro-2a)	1 - 50 μΜ	Initial range for screening. The direct effect on viability may be minimal; often used to counteract an insult.	[4][5][6]



Apoptosis Assay (e.g., Annexin V/PI staining)	Neuroblastoma cell lines (e.g., SH-SY5Y)	1 - 25 μΜ	Suggested starting range to investigate potential pro- or anti-apoptotic effects.	[7][8][9]
Western Blotting (e.g., ERK Phosphorylation)	Cells expressing NOP receptor	100 nM - 1 μM	To assess modulation of downstream signaling pathways.	

In Vivo Applications: Recommended Dosage

Ac-RYYRIK-NH2 has been shown to inhibit locomotor activity in mice, suggesting it crosses the blood-brain barrier to some extent or acts on peripheral NOP receptors that influence locomotion.

Application	Animal Model	Route of Administrat ion	Recommen ded Dose Range	Key Observatio References ns
Locomotor Activity	Mice	Intracerebrov entricular (i.c.v.)	0.1 - 10 nmol/mouse	Dose- dependent reduction in spontaneous locomotor activity.

Experimental Protocols [35S]GTPyS Binding Assay

This protocol is adapted from studies investigating the effect of **Ac-RYYRIK-NH2** on N/OFQ-stimulated G-protein activation.



Materials:

- Rat cortical membranes
- Ac-RYYRIK-NH2
- Nociceptin/Orphanin FQ (N/OFQ)
- [35S]GTPyS
- GDP
- Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
- Scintillation fluid and counter

Procedure:

- Prepare a stock solution of Ac-RYYRIK-NH2 in sterile water or assay buffer.
- In a microcentrifuge tube, combine rat cortical membranes (10-20 μg protein), GDP (to a final concentration of 10 μM), and varying concentrations of Ac-RYYRIK-NH2 (e.g., 0, 1, 10, 100 nM).
- Add a fixed concentration of N/OFQ (e.g., 10 nM, approximately its EC₅₀ for GTPyS binding).
- Initiate the binding reaction by adding [35S]GTPyS (to a final concentration of 0.05-0.1 nM).
- Incubate the reaction mixture at 30°C for 60 minutes.
- Terminate the assay by rapid filtration through glass fiber filters.
- Wash the filters three times with ice-cold assay buffer.
- Measure the radioactivity retained on the filters using a scintillation counter.
- To determine the antagonist properties, perform a Schild analysis by measuring the doseresponse of N/OFQ in the presence of increasing concentrations of Ac-RYYRIK-NH2.



In Vivo Locomotor Activity Assessment

This protocol describes the intracerebroventricular (i.c.v.) administration of **Ac-RYYRIK-NH2** to assess its effect on spontaneous locomotor activity in mice.

Materials:

- Male ICR mice (or other suitable strain)
- Ac-RYYRIK-NH2 dissolved in sterile saline
- Hamilton syringe for i.c.v. injection
- Open-field activity chambers equipped with infrared beams

Procedure:

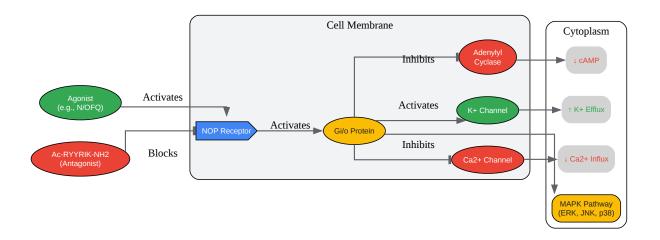
- Habituate the mice to the testing room for at least 1 hour before the experiment.
- For i.c.v. administration, mice are lightly anesthetized. The injection is made into the lateral ventricle.
- Inject a small volume (e.g., 2-5 μL) of Ac-RYYRIK-NH2 solution (to deliver a dose of 0.1 to 10 nmol) or vehicle (saline).
- Immediately after injection, place the mouse in the center of the open-field arena.
- Record locomotor activity (e.g., distance traveled, number of beam breaks) for a predefined period, typically 30-60 minutes.
- Analyze the data by comparing the activity of the Ac-RYYRIK-NH2-treated group to the vehicle-treated control group.

Signaling Pathways and Experimental Workflows NOP Receptor Signaling Pathway

Activation of the NOP receptor by an agonist typically leads to the activation of Gi/o proteins. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, modulation of



ion channel activity, and activation of MAPK pathways. **Ac-RYYRIK-NH2** can act as an antagonist at this receptor, blocking these downstream effects in certain systems.



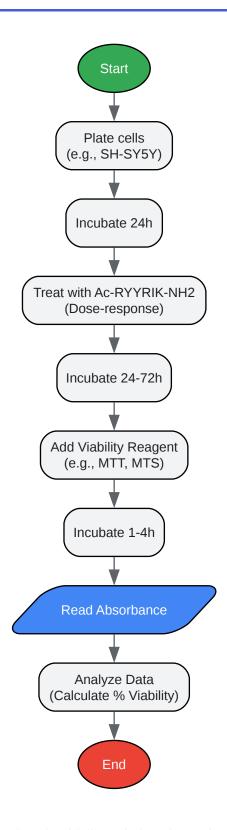
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Caption: NOP Receptor Signaling Cascade.

General Workflow for Cell Viability Assay

This diagram outlines the typical steps for assessing the effect of **Ac-RYYRIK-NH2** on cell viability, for instance, in a neuroblastoma cell line.





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Caption: Cell Viability Assay Workflow.

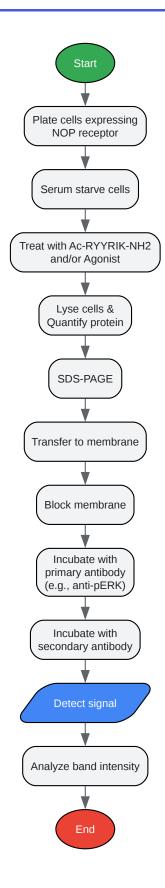




Workflow for Western Blot Analysis of ERK Phosphorylation

This workflow details the process of examining the effect of **Ac-RYYRIK-NH2** on a downstream signaling molecule like ERK.





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Caption: Western Blot Workflow for pERK.



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